Jiaqing

Description

The term "Jiaqing" appears in multiple contexts within the provided evidence, primarily as part of author names (e.g., this compound He, this compound Cao, this compound Liu) or historical references (e.g., the this compound era of the Qing Dynasty). To address the query, we focus on research involving contributors named "this compound" and their associated compounds, prioritizing chemically relevant studies.

One notable example is the work of this compound He on high-entropy thermoelectric materials . These materials are characterized by multiple elements occupying the same crystallographic site, leading to unique properties such as reduced thermal conductivity and enhanced electrical performance due to local chemical fluctuations. This study serves as the basis for our comparative analysis.

Properties

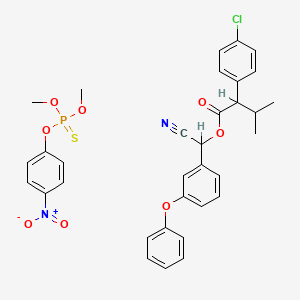

CAS No. |

65272-41-5 |

|---|---|

Molecular Formula |

C33H32ClN2O8PS |

Molecular Weight |

683.1 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C25H22ClNO3.C8H10NO5PS/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-15,17,23-24H,1-2H3;3-6H,1-2H3 |

InChI Key |

UNLRVSBRNJYNHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3.COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- HEMs exhibit superior thermal stability and tunable electronic properties compared to conventional thermoelectrics .

- The local chemical fluctuations in HEMs reduce thermal conductivity by 30–50% relative to Bi₂Te₃, enhancing thermoelectric efficiency .

2.2. Bioactive Compounds in Traditional Chinese Medicine (TCM)

In , a study quantifies 43 bioactive components in TCM, including curcuminoids and flavonoids.

Key Findings :

- Curcumin’s bioavailability is lower than resveratrol but can be enhanced via nanoparticle encapsulation .

- Quercetin exhibits higher thermal stability than curcumin, making it suitable for high-temperature formulations .

Research Limitations and Ambiguities

- Comparisons are derived from studies where contributors named "this compound" analyzed materials or bioactive agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.